5-Bromo-2-(dodecyloxy)benzoic acid
Description
5-Bromo-2-(dodecyloxy)benzoic acid is a benzoic acid derivative substituted with a bromine atom at position 5 and a dodecyloxy (C₁₂H₂₅O) group at position 2.
Properties
CAS No. |
62176-21-0 |
|---|---|
Molecular Formula |
C19H29BrO3 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
5-bromo-2-dodecoxybenzoic acid |
InChI |
InChI=1S/C19H29BrO3/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-13-12-16(20)15-17(18)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
InChI Key |
CPEOGJUTJBLENM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dodecyloxy)benzoic acid typically involves the bromination of 2-(dodecyloxy)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dodecyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(dodecyloxy)benzoic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 5-amino-2-(dodecyloxy)benzoic acid.
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is 2-(dodecyloxy)benzoic acid.
Scientific Research Applications
5-Bromo-2-(dodecyloxy)benzoic acid is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dodecyloxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the dodecyloxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
5-Bromo-2-chlorobenzoic Acid
- Structure : Chlorine substituent at position 2.
- Properties : Smaller and more electronegative than dodecyloxy, leading to higher acidity (pKa ~2.5–3.0) and lower lipophilicity (logP ~2.3) compared to the target compound .
- Applications : Widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in coupling reactions .
5-Bromo-2-(phenylamino)benzoic Acid
- Structure: Phenylamino (-NHPh) group at position 2.
- Properties : Exhibits intramolecular N–H⋯O hydrogen bonding and a dihedral angle of 45.74° between aromatic rings, influencing crystal packing .
- Applications : Studied for its solid-state interactions but lacks the surfactant properties imparted by the dodecyloxy chain.
- Contrast : The dodecyloxy substituent increases molecular weight (~385 g/mol vs. ~292 g/mol) and logP (~6.5 vs. ~3.0), favoring micelle formation .
5-Bromo-2-methoxybenzoic Acid
- Structure : Methoxy (-OCH₃) group at position 2.
- Properties : Lower hydrophobicity (logP ~2.1) and smaller steric bulk compared to dodecyloxy.
- Contrast: The dodecyloxy chain’s 12-carbon tail drastically alters solubility profiles, requiring non-polar solvents for dissolution.
5-Bromo-2-(trifluoromethoxy)benzoic Acid
- Structure : Trifluoromethoxy (-OCF₃) group at position 2.
- Properties : Strong electron-withdrawing effects increase acidity (pKa ~1.5–2.0) and reduce metabolic stability .
- Applications : Valued in medicinal chemistry for its resistance to enzymatic degradation.
- Contrast : The dodecyloxy group’s electron-donating nature may reduce reactivity in electrophilic substitutions but enhance compatibility with lipid membranes .
5-Bromo-2-iodobenzoic Acid
Key Data Comparison
| Compound | Substituent (Position 2) | Molecular Weight (g/mol) | logP (Estimated) | Key Applications |
|---|---|---|---|---|
| 5-Bromo-2-(dodecyloxy)benzoic acid | C₁₂H₂₅O | ~385 | ~6.5 | Surfactants, drug delivery |
| 5-Bromo-2-chlorobenzoic acid | Cl | 235.46 | ~2.3 | Pharmaceutical intermediates |
| 5-Bromo-2-(phenylamino)benzoic acid | -NHPh | 292.14 | ~3.0 | Crystal engineering |
| 5-Bromo-2-methoxybenzoic acid | -OCH₃ | 230.05 | ~2.1 | Organic synthesis |
| 5-Bromo-2-(trifluoromethoxy)benzoic acid | -OCF₃ | 285.01 | ~3.5 | Medicinal chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
